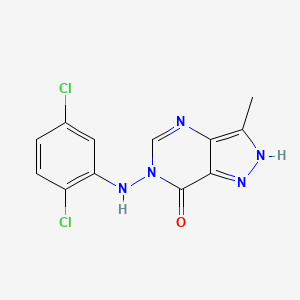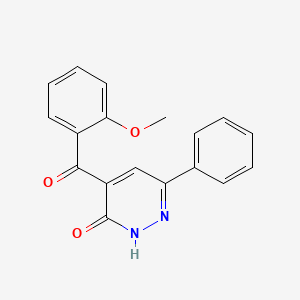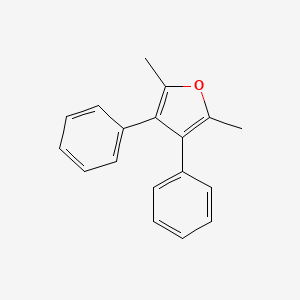
((2R,3S)-3-(Benzoyloxy)-5-hydroxytetrahydrofuran-2-yl)methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2R,3S)-3-(Benzoyloxy)-5-hydroxytetrahydrofuran-2-yl)methyl benzoate: is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring substituted with benzoyloxy and hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S)-3-(Benzoyloxy)-5-hydroxytetrahydrofuran-2-yl)methyl benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of hydroxyl groups, followed by the formation of the tetrahydrofuran ring through cyclization reactions. The benzoyloxy groups are introduced via esterification reactions using benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to improved scalability and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
((2R,3S)-3-(Benzoyloxy)-5-hydroxytetrahydrofuran-2-yl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzoyl-substituted ketones, while reduction of the ester groups can produce benzoyl-substituted alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((2R,3S)-3-(Benzoyloxy)-5-hydroxytetrahydrofuran-2-yl)methyl benzoate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Its derivatives may exhibit pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile compound for industrial applications .
Mecanismo De Acción
The mechanism of action of ((2R,3S)-3-(Benzoyloxy)-5-hydroxytetrahydrofuran-2-yl)methyl benzoate involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation and pain . The exact molecular targets and pathways depend on the specific structure and functional groups of the derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other tetrahydrofuran derivatives with benzoyloxy and hydroxyl groups. Examples include:
- ((2R,3S)-3-(Benzoyloxy)-5-hydroxytetrahydrofuran-2-yl)methyl acetate
- ((2R,3S)-3-(Benzoyloxy)-5-hydroxytetrahydrofuran-2-yl)methyl propionate
Uniqueness
The uniqueness of ((2R,3S)-3-(Benzoyloxy)-5-hydroxytetrahydrofuran-2-yl)methyl benzoate lies in its specific substitution pattern and stereochemistry. The presence of both benzoyloxy and hydroxyl groups on the tetrahydrofuran ring provides unique reactivity and potential for diverse chemical transformations .
Propiedades
Fórmula molecular |
C19H18O6 |
|---|---|
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
[(2R,3S)-3-benzoyloxy-5-hydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C19H18O6/c20-17-11-15(25-19(22)14-9-5-2-6-10-14)16(24-17)12-23-18(21)13-7-3-1-4-8-13/h1-10,15-17,20H,11-12H2/t15-,16+,17?/m0/s1 |
Clave InChI |
AKCFUIMCQPPMTA-RTKIROINSA-N |
SMILES isomérico |
C1[C@@H]([C@H](OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
SMILES canónico |
C1C(C(OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







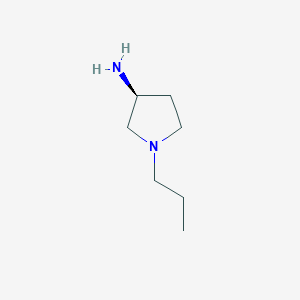

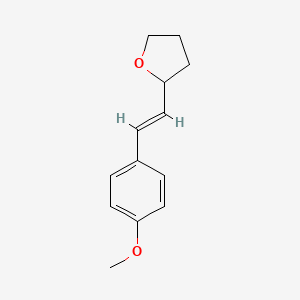
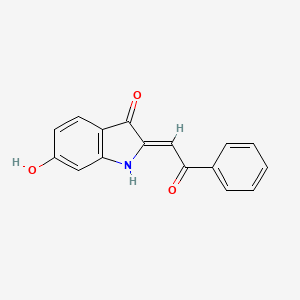
![4-(2-((6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide](/img/structure/B12910376.png)
